molecular formula C15H12O3S B2869160 6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione CAS No. 104854-89-9

6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione

Cat. No.: B2869160
CAS No.: 104854-89-9
M. Wt: 272.32
InChI Key: MPIOOAJULZOOBA-UHFFFAOYSA-N
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Description

The compound “6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione” is a derivative of pyran, which is an unsaturated six-membered ring containing one oxygen atom . Pyran derivatives have attracted the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties .


Synthesis Analysis

Pyran derivatives can be synthesized via a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .


Molecular Structure Analysis

The molecular structure of pyran derivatives can vary greatly depending on the substituents attached to the pyran ring. The position of one sp3 hybridized carbon is determined by adding H in its name .


Chemical Reactions Analysis

Pyran derivatives can undergo a variety of chemical reactions, often resulting in the formation of pyran moiety fused with other heterocycles such as pyrmidine, pyrimidinone, chromene, pyrazole, quinolines, benzothiazine, etc .


Physical and Chemical Properties Analysis

Physical properties of pyran derivatives can include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties can include flammability, toxicity, acidity, reactivity, and heat of combustion .

Mechanism of Action

The mechanism of action of pyran derivatives can vary greatly depending on their specific structure and the biological or chemical system in which they are acting. Some pyran derivatives have been found to inhibit PARP-1, a protein involved in DNA repair .

Safety and Hazards

The safety and hazards of pyran derivatives can vary greatly depending on their specific structure. Some pyran derivatives have been found to have anti-tumor activity, suggesting they could potentially be toxic to certain types of cells .

Future Directions

The future directions for research on pyran derivatives could include further exploration of their synthesis, properties, and potential applications. Given their broad spectrum of biological and pharmaceutical properties, there is significant potential for new discoveries in this area .

Properties

IUPAC Name

8-propylsulfanyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c1-2-8-19-12-7-6-11-13-9(12)4-3-5-10(13)14(16)18-15(11)17/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIOOAJULZOOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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